

Bisandrographolide C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B15623486*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a naturally occurring dimeric ent-labdane diterpenoid that has garnered significant interest within the scientific community. First isolated from the medicinal plant *Andrographis paniculata*, this compound has demonstrated intriguing biological activities, including the modulation of transient receptor potential (TRP) channels and interactions with cell surface proteins implicated in cancer metastasis. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental data related to **Bisandrographolide C**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Bisandrographolide C was first reported as a constituent of *Andrographis paniculata* (Burm. f.) Nees, a plant belonging to the Acanthaceae family.[1] This herbaceous plant has a long history of use in traditional medicine systems across Asia, where it is often utilized for its anti-inflammatory, antiviral, and antipyretic properties.[2] The discovery of **Bisandrographolide C** was part of a broader investigation into the chemical diversity of *A. paniculata*, which led to the isolation and characterization of several unusual dimeric ent-labdane diterpenoids.[3][4]

The isolation of **Bisandrographolide C** and its congeners, Bisandrographolide A, B, E, and F, was a significant finding, as dimeric labdane-type diterpenoids are relatively rare in nature.^[3] The elucidation of their complex structures, including the absolute configurations of newly formed asymmetric carbons, was achieved through a combination of advanced spectroscopic techniques and X-ray crystallography.^{[3][4]}

Physicochemical and Spectroscopic Data

The structural characterization of **Bisandrographolide C** was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained for **Bisandrographolide C** and its related compounds as reported in the primary literature.

Table 1: Physicochemical Properties of **Bisandrographolide C**

| Property | Value |
|--|--|
| Molecular Formula | C ₄₀ H ₅₆ O ₈ |
| Molecular Weight | 664.87 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation ([α] ²⁰ _D) | +25.0 (c 0.1, MeOH) |

Table 2: ¹H NMR Spectroscopic Data for **Bisandrographolide C** (in CDCl₃)

| Position | δ_H (ppm), mult. (J in Hz) |
|----------|-----------------------------------|
| 1 | 1.55, m |
| 2 | 1.85, m |
| 3 | 3.22, dd (11.2, 4.4) |
| 5 | 1.25, m |
| 6 | 1.90, m |
| 7 | 1.45, m; 1.65, m |
| 9 | 2.10, m |
| 11 | 2.35, m; 2.50, m |
| 12 | 4.15, t (8.0) |
| 14 | 5.95, s |
| 15 | 4.80, d (2.8) |
| 16 | 4.95, d (2.8) |
| 17a | 4.85, s |
| 17b | 4.55, s |
| 18 | 0.70, s |
| 19a | 3.80, d (11.2) |
| 19b | 3.45, d (11.2) |
| 20 | 1.15, s |
| 1' | 1.55, m |
| 2' | 1.85, m |
| 3' | 3.22, dd (11.2, 4.4) |
| 5' | 1.25, m |
| 6' | 1.90, m |

| | |
|------|------------------|
| 7' | 1.45, m; 1.65, m |
| 9' | 2.10, m |
| 11' | 2.35, m; 2.50, m |
| 12' | 4.15, t (8.0) |
| 14' | 5.95, s |
| 15' | 4.80, d (2.8) |
| 16' | 4.95, d (2.8) |
| 17'a | 4.85, s |
| 17'b | 4.55, s |
| 18' | 0.70, s |
| 19'a | 3.80, d (11.2) |
| 19'b | 3.45, d (11.2) |
| 20' | 1.15, s |

Table 3: ^{13}C NMR Spectroscopic Data for **Bisandrographolide C** (in CDCl_3)

| Position | δ_{C} (ppm) |
|----------|---------------------------|
| 1 | 38.5 |
| 2 | 18.9 |
| 3 | 78.9 |
| 4 | 37.8 |
| 5 | 55.4 |
| 6 | 24.5 |
| 7 | 38.2 |
| 8 | 148.5 |
| 9 | 56.2 |
| 10 | 39.5 |
| 11 | 25.1 |
| 12 | 75.1 |
| 13 | 128.5 |
| 14 | 142.1 |
| 15 | 70.1 |
| 16 | 170.5 |
| 17 | 109.8 |
| 18 | 15.5 |
| 19 | 64.2 |
| 20 | 23.1 |
| 1' | 38.5 |
| 2' | 18.9 |
| 3' | 78.9 |

| | |
|-----|-------|
| 4' | 37.8 |
| 5' | 55.4 |
| 6' | 24.5 |
| 7' | 38.2 |
| 8' | 148.5 |
| 9' | 56.2 |
| 10' | 39.5 |
| 11' | 25.1 |
| 12' | 75.1 |
| 13' | 128.5 |
| 14' | 142.1 |
| 15' | 70.1 |
| 16' | 170.5 |
| 17' | 109.8 |
| 18' | 15.5 |
| 19' | 64.2 |
| 20' | 23.1 |

Experimental Protocols

Isolation of Bisandrographolide C

The following is a generalized protocol for the isolation of **Bisandrographolide C** from *Andrographis paniculata*, based on the methodologies reported in the literature.^{[3][4]}

1. Extraction:

- Air-dried and powdered aerial parts of *A. paniculata* are extracted exhaustively with 95% ethanol at room temperature.

- The solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

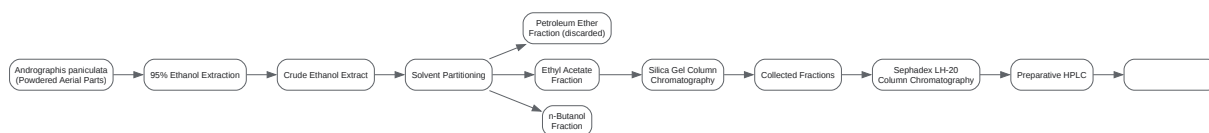
- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the diterpenoids of interest, is concentrated.

3. Chromatographic Separation:

- The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
- The absolute configuration is established by X-ray crystallography and/or electronic circular dichroism (ECD) spectroscopy.



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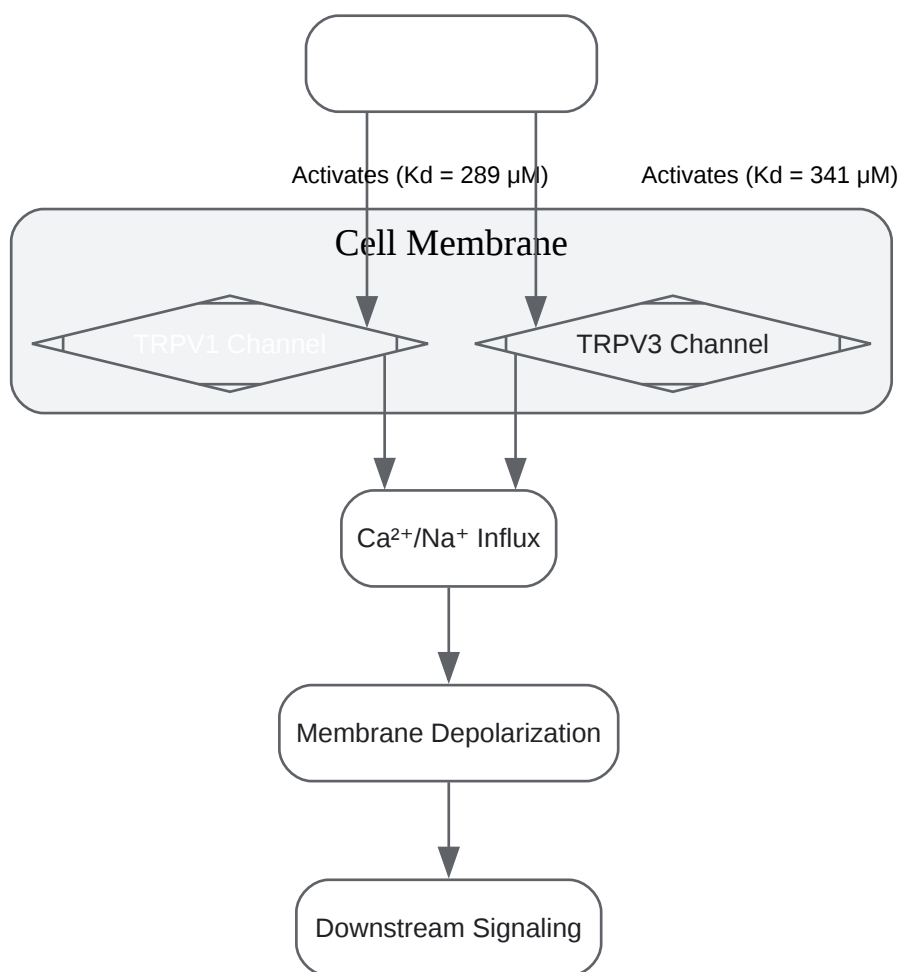
Caption: Experimental workflow for the isolation of **Bisandrographolide C**.

Biological Activity and Signaling Pathways

Bisandrographolide C has been shown to modulate the activity of specific ion channels and interact with cell surface receptors, suggesting its potential as a pharmacological tool and a lead compound for drug development.

Activation of TRPV1 and TRPV3 Channels

Bisandrographolide C is an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][5] These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception. The activation of these channels by **Bisandrographolide C** was determined with K_d values of 289 μM for TRPV1 and 341 μM for TRPV3.[5] The activation of these channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates downstream signaling cascades.

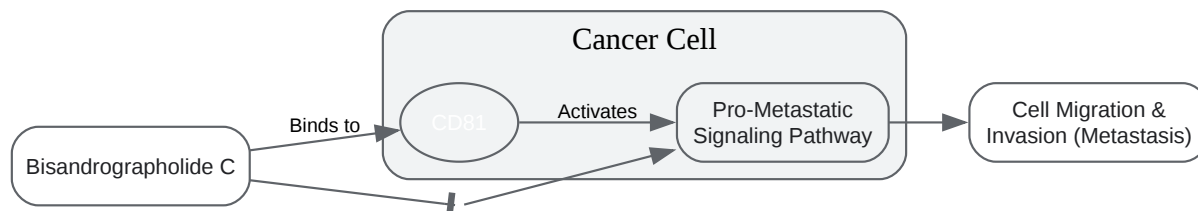


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Caption: Activation of TRPV1 and TRPV3 channels by **Bisandrographolide C**.

Interaction with CD81 and Anti-Metastatic Potential

In the context of cancer biology, **Bisandrographolide C**, along with andrographolide and Bisandrographolide A, has been identified as a ligand for the tetraspanin CD81. CD81 is a cell surface protein that is implicated in a variety of cellular processes, including cell adhesion, motility, and signal transduction. In some cancers, such as esophageal cancer, CD81 is involved in promoting metastasis. The binding of **Bisandrographolide C** to CD81 has been shown to suppress its function, leading to a potential anti-metastatic effect.



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